REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][NH:5][C:6]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][CH:9]=[CH:8][C:7]=1[O:15][CH3:16].[Br:17]Br.CCOC(C)=O>C(O)(=O)C>[Br:17][C:9]1[CH:10]=[C:11]([N+:12]([O-:14])=[O:13])[C:6]([NH:5][CH2:4][CH2:3][O:2][CH3:1])=[C:7]([O:15][CH3:16])[CH:8]=1
|
Name
|
(2-methoxy-ethyl)-(2-methoxy-6-nitro-phenyl)-amine
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COCCNC1=C(C=CC=C1[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
this solution is washed with 4n NaOH (2×), water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from diethyl ether/hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=C1)[N+](=O)[O-])NCCOC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.3% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |